

Cell-based assay development for RGH-5526

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Compound of Interest

Compound Name: RGH-5526

Cat. No.: B1672556

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Application Note: RGH-5526

A Homogeneous Cell-Based Assay for Quantifying the Potency and Selectivity of the JAK2 Inhibitor **RGH-5526** by Measuring STAT3 Phosphorylation

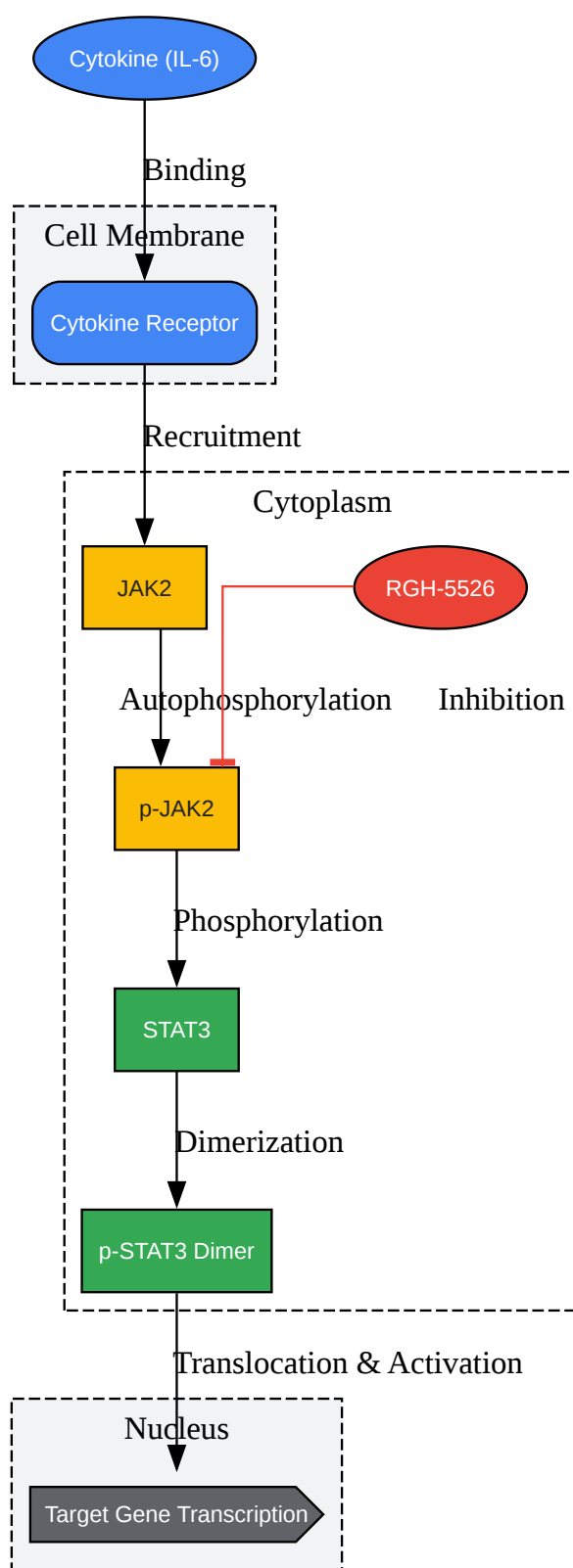
Introduction

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, proliferation, and inflammation.[1][2][3] Dysregulation of this pathway, particularly through constitutive activation of JAK2, is implicated in various myeloproliferative neoplasms and autoimmune diseases.[3] Consequently, JAK2 has emerged as a significant therapeutic target for the development of small-molecule inhibitors.[4][5]

RGH-5526 is a novel, potent, and selective small-molecule inhibitor targeting the kinase activity of JAK2. To characterize its cellular activity, a robust and high-throughput cell-based assay is required.[5][6][7] This application note describes a homogeneous time-resolved fluorescence (HTRF) assay for the quantitative determination of **RGH-5526** potency. The assay measures the inhibition of Interleukin-6 (IL-6) induced phosphorylation of STAT3 at the Tyr705 residue in human HeLa cancer cells.[8][9] This method provides a direct assessment of the compound's ability to engage and inhibit the JAK2 target within a physiologically relevant cellular context.[5][6]

Signaling Pathway

The JAK/STAT signaling pathway is initiated when a cytokine, such as IL-6, binds to its transmembrane receptor.[1][2] This binding event induces receptor dimerization, bringing receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[2] The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins.[1][3] STATs are recruited to these sites, phosphorylated by JAKs, and subsequently dimerize and translocate to the nucleus to regulate gene expression.[1][2] **RGH-5526** specifically inhibits the kinase activity of JAK2, thereby blocking the phosphorylation of STAT3 and halting downstream signaling.



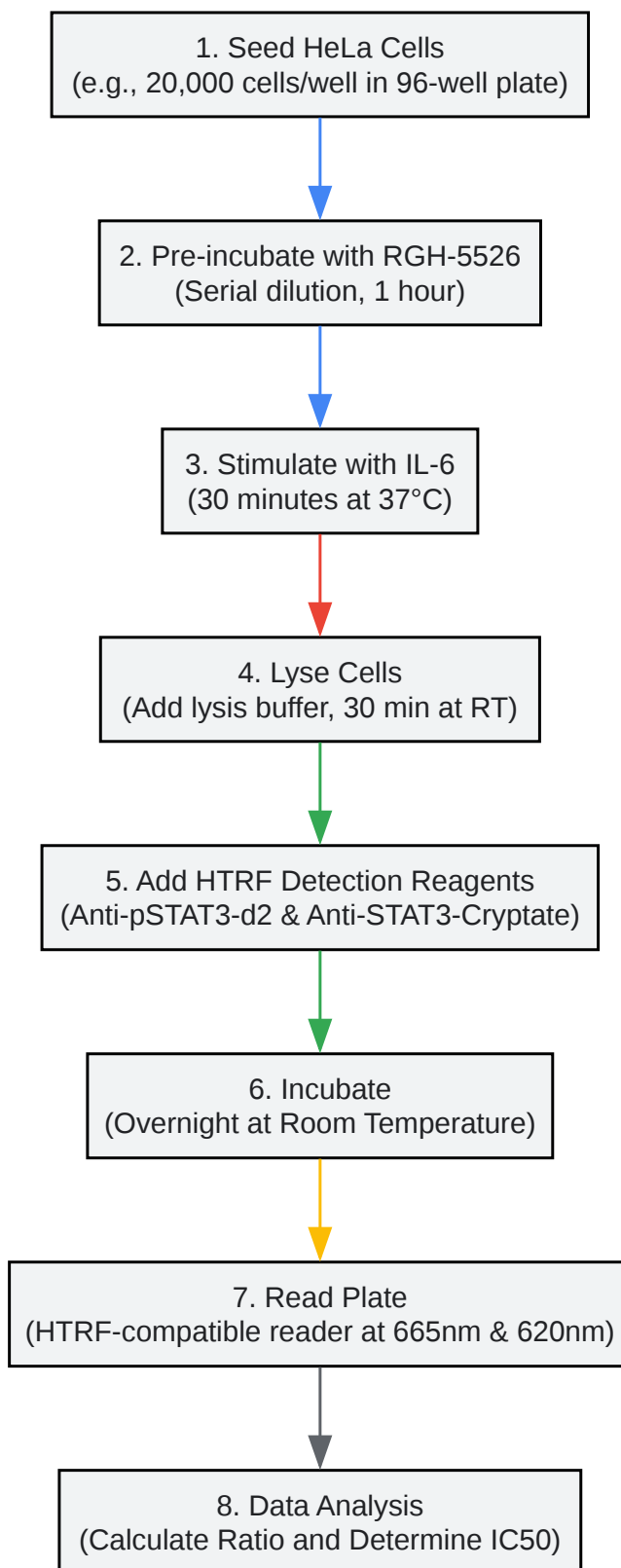
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Caption: The JAK/STAT signaling pathway and the inhibitory action of **RGH-5526**.

Assay Principle and Experimental Workflow

This assay quantifies the inhibition of STAT3 phosphorylation in cells treated with **RGH-5526**. HeLa cells are first plated and incubated. They are then pre-treated with a serial dilution of **RGH-5526** before being stimulated with IL-6 to activate the JAK/STAT pathway. Following stimulation, the cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is measured using a sandwich immunoassay in a homogeneous format.

The HTRF detection method utilizes two specific antibodies: one targeting total STAT3 labeled with a FRET donor (Europium cryptate) and another targeting STAT3 phosphorylated at Tyr705, labeled with a FRET acceptor (d2).[8][9][10] In the presence of pSTAT3, the antibodies bind to the protein, bringing the donor and acceptor into close proximity. Excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific fluorescent signal at 665 nm.[9][10] The intensity of this signal is directly proportional to the amount of pSTAT3 in the cell lysate.[9]



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